

mass spectrometry of 6-bromo-2,3-dichloroquinoxaline

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Compound of Interest

Compound Name: 6-Bromo-2,3-dichloroquinoxaline

Cat. No.: B020724

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An In-depth Technical Guide to the Mass Spectrometry of **6-bromo-2,3-dichloroquinoxaline**

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, foundational to numerous applications in medicinal chemistry and materials science. Their structural characterization is paramount for quality control, metabolic studies, and mechanistic investigations. **6-bromo-2,3-dichloroquinoxaline**, a halogen-rich derivative, presents a unique analytical challenge and opportunity due to its complex isotopic signature and predictable fragmentation behavior. Mass spectrometry stands as the definitive technique for its structural confirmation and quantification.

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the mass spectrometric analysis of **6-bromo-2,3-dichloroquinoxaline**. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, focusing on the principles of ionization, the logic of fragmentation, and the establishment of self-validating analytical protocols.

Section 1: Molecular Structure and Isotopic Signature: The Halogen Fingerprint

The unequivocal identification of **6-bromo-2,3-dichloroquinoxaline** begins with understanding its elemental composition and the resulting, highly characteristic isotopic pattern. The presence

of one bromine atom and two chlorine atoms creates a unique "isotopic fingerprint" that is invaluable for identification.

Molecular Formula: $C_8H_3BrCl_2N_2$

Monoisotopic Mass (for the most abundant isotopes ^{12}C , 1H , ^{79}Br , ^{35}Cl , ^{14}N): 275.8857 Da

The true power of mass spectrometry in this context lies in its ability to resolve the isotopic distribution of the molecular ion. The natural abundances of bromine (^{79}Br : ~50.7%, ^{81}Br : ~49.3%) and chlorine (^{35}Cl : ~75.8%, ^{37}Cl : ~24.2%) isotopes create a complex cluster of peaks for the molecular ion (M) and its fragments. The expected pattern for the molecular ion region is a key diagnostic feature.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of **6-bromo-2,3-dichloroquinoxaline**

Isotopic Peak	Contributing Isotopes (Major)	Theoretical m/z	Relative Abundance (%)
M	$C_8H_3^{79}Br^{35}Cl_2N_2$	275.8857	77.8
M+2	$C_8H_3^{81}Br^{35}Cl_2N_2$ / $C_8H_3^{79}Br^{35}Cl^{37}ClN_2$	277.8827	100.0
M+4	$C_8H_3^{81}Br^{35}Cl^{37}ClN_2$ / $C_8H_3^{79}Br^{37}Cl_2N_2$	279.8798	48.7
M+6	$C_8H_3^{81}Br^{37}Cl_2N_2$	281.8768	10.5

Note: Abundances are normalized to the most intense peak in the cluster (M+2). This distinctive 78:100:49:10 ratio is an unambiguous indicator of the presence of one bromine and two chlorine atoms.

Section 2: Electron Ionization Mass Spectrometry (EI-MS): Unveiling the Molecular Framework

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing predictable and reproducible fragmentation.^{[1][2]} This process is

exceptionally useful for structural elucidation, as the resulting fragment ions provide a roadmap of the molecule's constituent parts.

Principle of EI-MS

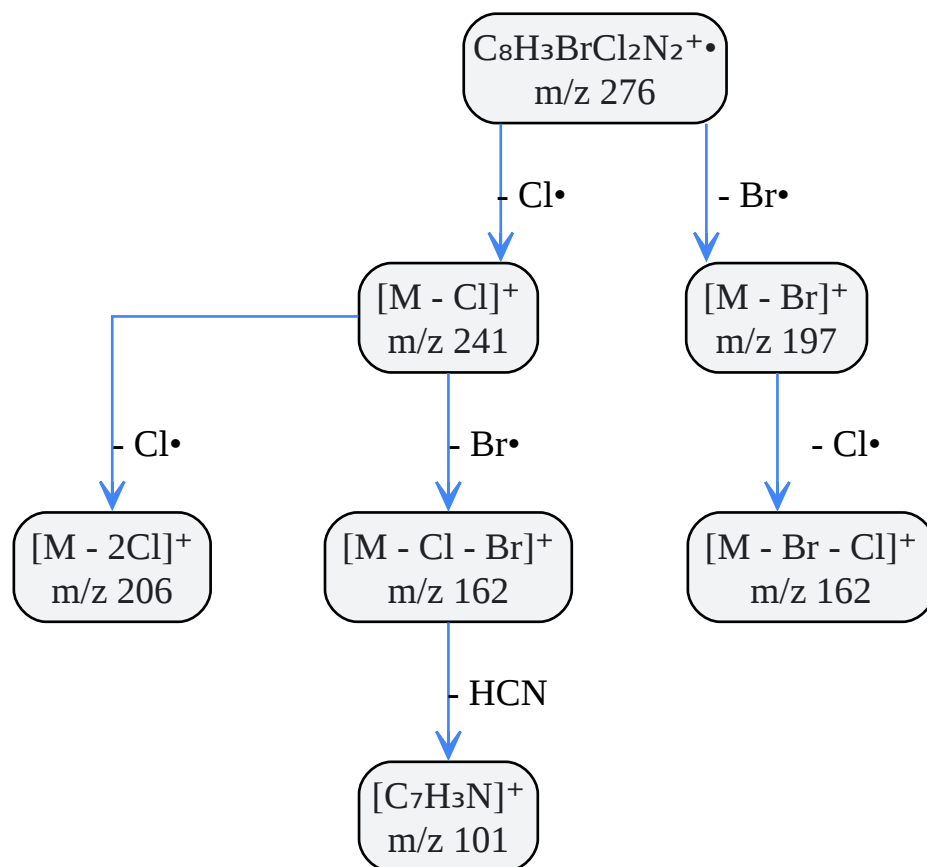
In the EI source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV).[1] This interaction ejects an electron from the molecule, forming a high-energy radical cation ($M^{+\bullet}$), which is the molecular ion.[3] The excess energy within this ion is dissipated through a cascade of bond cleavages, generating a series of smaller, stable fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathways for 6-bromo-2,3-dichloroquinoxaline

The fragmentation of **6-bromo-2,3-dichloroquinoxaline** is expected to be dominated by the sequential loss of its halogen substituents and the cleavage of the heterocyclic ring structure.

- Initial Event: Formation of the molecular ion radical cation, $C_8H_3BrCl_2N_2^{+\bullet}$, at m/z 276 (nominal mass). The full isotopic cluster described in Table 1 will be observed.
- Loss of a Chlorine Radical: The initial fragmentation is most likely the loss of a chlorine radical ($\bullet Cl$) due to the relative strength of the C-Cl bond compared to the C-Br bond, leading to the formation of an ion at m/z 241. This fragment will still contain one bromine and one chlorine, giving it a characteristic M, M+2, M+4 pattern.
- Loss of a Bromine Radical: Alternatively, the molecular ion can lose a bromine radical ($\bullet Br$) to form an ion at m/z 197. This fragment contains two chlorine atoms and will exhibit a characteristic M, M+2, M+4 pattern with a ~9:6:1 ratio.
- Sequential Halogen Loss: Further fragmentation will involve the loss of the remaining halogens. For example, the $[M-Cl]^+$ ion can lose a second chlorine atom to yield an ion at m/z 206, or it can lose the bromine atom to yield an ion at m/z 162.
- Ring Fragmentation: Following or concurrent with halogen loss, the quinoxaline ring system can fragment. A characteristic loss for nitrogen-containing heterocycles is the elimination of a

neutral hydrogen cyanide (HCN) molecule, resulting in a loss of 27 Da. For instance, the $[M - \text{Br} - \text{Cl} - \text{Cl}]^+$ ion at m/z 127 could lose HCN to form an ion at m/z 100.



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Caption: Predicted EI-MS fragmentation pathway for **6-bromo-2,3-dichloroquinoxaline**.

Table 2: Key Predicted Fragment Ions in the EI Mass Spectrum

m/z (Nominal)	Proposed Formula	Identity	Isotopic Signature
276	$[\text{C}_8\text{H}_3\text{BrCl}_2\text{N}_2]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)	1 Br, 2 Cl
241	$[\text{C}_8\text{H}_3\text{BrClN}_2]^+$	$[\text{M} - \text{Cl}]^+$	1 Br, 1 Cl
197	$[\text{C}_8\text{H}_3\text{Cl}_2\text{N}_2]^+$	$[\text{M} - \text{Br}]^+$	2 Cl
162	$[\text{C}_8\text{H}_3\text{ClN}_2]^+$	$[\text{M} - \text{Br} - \text{Cl}]^+$	1 Cl
127	$[\text{C}_8\text{H}_3\text{N}_2]^+$	$[\text{M} - \text{Br} - 2\text{Cl}]^+$	Halogen-free
101	$[\text{C}_7\text{H}_3\text{N}]^+$	$[\text{C}_8\text{H}_3\text{N}_2 - \text{HCN}]^+$	Halogen-free

Section 3: Soft Ionization (ESI-MS): Confirming the Molecular Ion

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) are designed to generate intact molecular ions with minimal fragmentation.[4] This makes ESI the ideal method for unambiguously determining the molecular weight of the compound.

Principle of ESI-MS

A solution of the analyte is passed through a heated capillary held at a high electrical potential. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, $[\text{M} + \text{H}]^+$) are ejected into the gas phase and directed into the mass analyzer.

For **6-bromo-2,3-dichloroquinoxaline**, the two nitrogen atoms in the quinoxaline ring are sufficiently basic to be readily protonated. Therefore, under typical positive-ion ESI conditions (using an acidic mobile phase like methanol with 0.1% formic acid), the expected primary ion will be the protonated molecule, $[\text{C}_8\text{H}_3\text{BrCl}_2\text{N}_2 + \text{H}]^+$, at m/z 276.8935. The spectrum will be dominated by the isotopic cluster for this ion, providing clear confirmation of the molecular weight.

Section 4: High-Resolution Mass Spectrometry (HRMS) for Ultimate Confidence

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy (typically <5 ppm error), allowing for the determination of an ion's elemental composition.^[5] For a novel or reference compound, HRMS is the gold standard for structural confirmation.

By measuring the mass of the molecular ion (either $M^{+\bullet}$ from EI or $[M+H]^+$ from ESI) to four or five decimal places, its elemental formula can be definitively confirmed. This provides a self-validating system: the isotopic pattern suggests the presence of $BrCl_2$, and the accurate mass confirms the complete elemental formula.

Table 3: Example HRMS Data for the Protonated Molecular Ion $[M+H]^+$

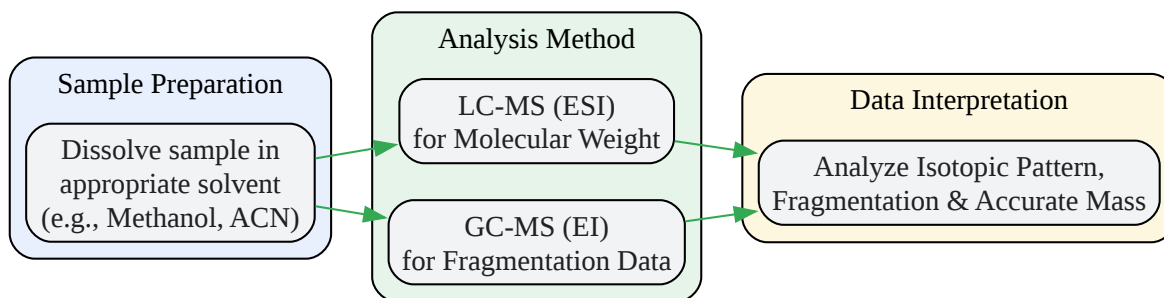
Parameter	Value
Elemental Formula	$C_8H_4BrCl_2N_2$
Theoretical Exact Mass	276.89352
Measured Mass (Hypothetical)	276.89311
Mass Error (ppm)	-1.5

A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental formula of $C_8H_4BrCl_2N_2$ for the protonated molecule.

Section 5: Experimental Protocols

The following protocols provide a robust framework for the analysis of **6-bromo-2,3-dichloroquinoxaline**.

Workflow Overview



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Caption: General analytical workflow for MS analysis.

Protocol 1: GC-MS for EI Fragmentation Analysis

- **Sample Preparation:** Prepare a 100 µg/mL stock solution of the compound in dichloromethane or ethyl acetate.
- **GC System Configuration:**
 - **Column:** A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
 - **Injection:** 1 µL injection, splitless mode.
 - **Inlet Temperature:** 280 °C.
 - **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
 - **Oven Program:** Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
- **MS System Configuration (EI Source):**
 - **Ion Source:** Electron Ionization (EI).
 - **Electron Energy:** 70 eV.

- Source Temperature: 230 °C.
- Mass Analyzer: Scan from m/z 50 to 400.
- Data Analysis: Examine the resulting total ion chromatogram (TIC) for the analyte peak. Generate the mass spectrum for this peak and compare the observed fragmentation pattern and isotopic clusters to the predicted data in Tables 1 and 2.

Protocol 2: LC-MS for ESI Molecular Weight Confirmation

- Sample Preparation: Prepare a 10 µg/mL stock solution of the compound in methanol or acetonitrile.
- LC System Configuration:
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Flow Rate: 0.4 mL/min.
 - Gradient: Start at 50% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 min, then return to initial conditions.
- MS System Configuration (ESI Source):
 - Ion Source: Electrospray Ionization (ESI), positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V (adjust to minimize in-source fragmentation).
 - Desolvation Gas: Nitrogen, 800 L/hr at 400 °C.
 - Mass Analyzer: Scan from m/z 100 to 400. For HRMS, use a resolution setting >10,000.

- **Data Analysis:** Extract the mass spectrum for the analyte peak. Identify the isotopic cluster corresponding to the $[M+H]^+$ ion and confirm that its m/z and isotopic pattern match the theoretical values. If using HRMS, calculate the mass error to confirm the elemental composition.

Conclusion

The mass spectrometric analysis of **6-bromo-2,3-dichloroquinoxaline** is a clear demonstration of modern analytical chemistry's power. By strategically employing both hard (EI) and soft (ESI) ionization techniques, a complete structural picture can be assembled. The characteristic isotopic signature serves as an initial fingerprint, EI-MS elucidates the molecular framework through predictable fragmentation, and ESI-MS coupled with HRMS provides unambiguous confirmation of the molecular weight and elemental composition. The protocols and principles outlined in this guide provide a comprehensive and self-validating approach for any scientist or researcher working with this complex halogenated compound.

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